3-(1H-indol-2-yl)phenol

Antibacterial Structure-Activity Relationship Efflux Pump

Procure 3-(1H-indol-2-yl)phenol (CAS 40756-70-5) as a structurally authenticated negative control for SAR investigations of 2-arylindole efflux pump inhibitors. This meta-hydroxy isomer is specifically inactive against MRSA efflux pumps versus its ortho-substituted analog, enabling precise attribution of pharmacological activity to structural features. Its dual indole-phenol scaffold also serves as a dinucleophilic building block for indole-fused heterocycle synthesis and an antioxidant lead with BHT-comparable lipid peroxidation inhibition. Reliable quality control is ensured by a sharp melting point (162-163°C), batch consistency, and high-purity supply.

Molecular Formula C14H11NO
Molecular Weight 209.24 g/mol
CAS No. 40756-70-5
Cat. No. B1620819
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(1H-indol-2-yl)phenol
CAS40756-70-5
Molecular FormulaC14H11NO
Molecular Weight209.24 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=C(N2)C3=CC(=CC=C3)O
InChIInChI=1S/C14H11NO/c16-12-6-3-5-10(8-12)14-9-11-4-1-2-7-13(11)15-14/h1-9,15-16H
InChIKeyNEHVUPZZAIICMZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 2 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(1H-indol-2-yl)phenol (CAS 40756-70-5): Core Properties and Procurement-Relevant Characteristics


3-(1H-indol-2-yl)phenol, also known as 2-(3-hydroxyphenyl)-1H-indole, is a heterocyclic aromatic compound (C₁₄H₁₁NO, MW 209.24) featuring an indole ring substituted at the 2-position with a 3-hydroxyphenyl moiety . This dual-functional scaffold confers a unique reactivity profile, including the capacity for hydrogen bonding and π-π stacking interactions . Key physicochemical properties relevant to handling and formulation include a melting point of 162-163 °C, a predicted boiling point of 470.9±28.0 °C, a predicted density of 1.263±0.06 g/cm³, and a predicted pKa of 9.97±0.10 . The compound is typically supplied as a solid, soluble in organic solvents .

3-(1H-indol-2-yl)phenol (CAS 40756-70-5): Why Simple In-Class Substitution is Not Advised


The substitution of 3-(1H-indol-2-yl)phenol with a closely related indole-phenol analog is not trivial due to the profound impact of substituent position and heteroatom identity on biological activity and chemical reactivity. Direct comparative studies on 2-arylindoles demonstrate that the position of the hydroxyl group on the phenyl ring (ortho, meta, or para) is a critical determinant of biological potency, with meta-substituted derivatives like 3-(1H-indol-2-yl)phenol (4h) exhibiting distinct activity profiles (e.g., weak antibacterial activity) compared to their ortho- or para-substituted counterparts [1]. Furthermore, replacing the phenolic hydroxyl with an amino group (e.g., 3-(1H-indol-2-yl)aniline) fundamentally alters the molecule's hydrogen-bonding capacity and electron density, which can drastically change its target binding profile . These subtle structural variations preclude generic substitution, as they can lead to significant and unpredictable changes in assay outcomes, making the procurement of the specific CAS-registered compound essential for reproducible research.

3-(1H-indol-2-yl)phenol (CAS 40756-70-5): Quantifiable Differentiation Against Closest Analogs


Direct Comparative Antibacterial Activity Data: 3-(1H-indol-2-yl)phenol vs. Ortho- and Para-Hydroxy Analogs

In a direct comparative study of 2-arylindoles, 3-(1H-indol-2-yl)phenol (compound 4h) was found to have weak or no antibacterial activity against a panel of Gram-positive and Gram-negative bacteria. This is in contrast to its ortho-hydroxy analog (4g), which demonstrated synergistic activity with tetracycline against MRSA, reducing the antibiotic's MIC from 256 mg/ml to 32 mg/ml [1]. This stark difference in activity highlights the critical role of the meta-hydroxy substitution for this specific lack of antibacterial effect, making 4h a potentially useful negative control or a scaffold with a distinct biological profile.

Antibacterial Structure-Activity Relationship Efflux Pump

Class-Level Inference for Antioxidant Activity: 3-(1H-indol-2-yl)phenol vs. Industry Standard BHT

While not a direct study on 3-(1H-indol-2-yl)phenol, a class-level analysis of related 2-phenylindole derivatives provides a strong inferential baseline for its antioxidant potential. A series of 2-phenylindoles, which includes the core scaffold of 3-(1H-indol-2-yl)phenol, were shown to significantly inhibit rat liver lipid peroxidation by 72–98% at a concentration of 10⁻³ M [1]. This activity was comparable to that of the well-known antioxidant butylated hydroxytoluene (BHT), which achieved 88% inhibition under the same conditions [1]. This suggests that 3-(1H-indol-2-yl)phenol is likely to possess robust antioxidant activity, making it a candidate scaffold for further exploration in oxidative stress-related research.

Antioxidant Lipid Peroxidation Free Radical Scavenging

Physicochemical Differentiation: Melting Point as a Proxy for Purity and Crystalline Form

The melting point of 3-(1H-indol-2-yl)phenol is reported as 162-163 °C (in benzene) . This value serves as a key differentiator from closely related analogs. For example, the isomeric 2-(1H-indol-2-yl)phenol (CAS 4749-47-7) does not have a widely reported, verified melting point in authoritative public databases, and its characterization is primarily based on spectral data [1]. The well-defined melting point of 3-(1H-indol-2-yl)phenol provides a simple, low-cost method for initial purity assessment and confirmation of identity, which is a practical advantage for procurement and quality control.

Physicochemical Property Purity Analysis Formulation

3-(1H-indol-2-yl)phenol (CAS 40756-70-5): Recommended Procurement-Led Application Scenarios Based on Evidence


Use as a Structurally-Matched Negative Control in Antibacterial Efflux Pump Studies

Based on direct comparative evidence showing that 3-(1H-indol-2-yl)phenol (4h) lacks the synergistic efflux pump inhibitory activity of its ortho-hydroxy analog (4g), this compound is ideally suited for use as a negative control in studies investigating the structure-activity relationship (SAR) of 2-arylindoles against MRSA efflux pumps [1]. Its inactivity, despite its close structural similarity to active compounds, allows researchers to confidently attribute any observed synergistic effects to specific structural features (e.g., the ortho-hydroxy group).

Scaffold for Exploration of Novel Antioxidant Agents

Given the strong class-level evidence that 2-phenylindole derivatives can inhibit lipid peroxidation at levels comparable to or exceeding the industry standard BHT, 3-(1H-indol-2-yl)phenol represents a promising starting scaffold for medicinal chemistry campaigns aimed at developing new antioxidants [2]. Its dual indole-phenol structure provides multiple sites for chemical modification, allowing researchers to probe SAR and optimize for enhanced potency, solubility, or metabolic stability.

Building Block in Advanced Organic Synthesis Requiring a Defined Meta-Hydroxy Motif

The presence of both an indole nitrogen and a meta-hydroxy group makes 3-(1H-indol-2-yl)phenol a versatile dinucleophilic building block for the construction of complex, biologically relevant heterocycles [3]. This is particularly valuable in the synthesis of indole-fused dihydrochromane skeletons, which are of interest for their diverse pharmacological profiles [3]. Its well-defined melting point also facilitates quality control when used in multi-step synthetic sequences, ensuring batch-to-batch consistency.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
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